molecular formula C19H19BrCl2N2OS B2434982 3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106743-00-3

3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2434982
CAS RN: 1106743-00-3
M. Wt: 474.24
InChI Key: PZEPXHCVJIRPHB-UHFFFAOYSA-M
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Description

3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H19BrCl2N2OS and its molecular weight is 474.24. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough allows for the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.

Antiparasitic Activity: Leishmaniasis and Malaria

Compound 13, derived from this imidazo[2,1-b][1,3]thiazin-1-ylium bromide, exhibits potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulations reveal its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy . Further exploration of its antimalarial potential could yield promising results.

Drug Design: Shrinking the Structure

Researchers have explored structure-activity relationships to optimize drug-like properties. By maintaining the central 2-aminothiazole core while simplifying the overall structure, they synthesized compounds 24–27 with improved drug-like characteristics . These modifications enhance their suitability for drug development.

Antitumor Activity: Gastric Cancer Cells

In vitro studies evaluated the antitumor activity of related compounds against AGS and BGC-823 gastric cancer cells. Some derivatives displayed potential inhibitory effects, suggesting their relevance in cancer research .

Trypanocidal Effect: Claisen-Schmidt Condensation

The chalcone (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, synthesized via Claisen-Schmidt condensation, shows promise as a trypanocidal agent. Its potential application against trypanosomiasis warrants further investigation .

Total Synthesis: δ-®-Coniceine and Indolizidine 209B

The protodeboronation method was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities, making their synthesis a significant achievement .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N2OS.BrH/c1-13-3-6-15(7-4-13)22-12-19(24,23-9-2-10-25-18(22)23)16-8-5-14(20)11-17(16)21;/h3-8,11,24H,2,9-10,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEPXHCVJIRPHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)Cl)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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